molecular formula C13H14N2O3S B6368922 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261974-13-3

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368922
CAS RN: 1261974-13-3
M. Wt: 278.33 g/mol
InChI Key: KBJXLQOIXQZPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (6-DMSH-2H) is an important compound used in a variety of scientific research applications. It is a high-purity compound that has been used in a range of biochemical and physiological studies.

Scientific Research Applications

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug delivery systems. It has also been used in the study of receptor-ligand interactions, signal transduction pathways, and cell cycle regulation. Additionally, it has been used in the study of pharmacokinetics and pharmacodynamics.

Mechanism of Action

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme and prevents the substrate from binding, thus preventing the enzyme from catalyzing the reaction. Additionally, it is thought to inhibit the binding of other proteins to the enzyme, thus preventing the enzyme from functioning properly.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to inhibit the binding of several proteins to their receptors. In vivo studies have demonstrated that it can reduce the absorption of certain drugs, as well as reduce their bioavailability.

Advantages and Limitations for Lab Experiments

The use of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments has several advantages. It is a high-purity compound, which makes it easier to work with in the lab. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, there are some limitations to its use. For example, it can be toxic in large doses, and it can interfere with the metabolism of certain drugs.

Future Directions

The future of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. Research is ongoing to explore its potential use in the development of novel drug delivery systems, as well as its potential use as an inhibitor of enzymes involved in drug metabolism. Additionally, research is being done to explore its potential use in the study of signal transduction pathways and cell cycle regulation. Finally, research is being done to further understand its biochemical and physiological effects, as well as its potential toxicity in large doses.

Synthesis Methods

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenyl-2-hydroxypyridine with a base to form the corresponding tertiary amine. The second step involves the reaction of the tertiary amine with a strong acid, such as sulfuric acid, to form the desired product. The entire reaction can be carried out in a single step, but it is more commonly done in two steps for better control of the reaction conditions.

properties

IUPAC Name

N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-13(16)14-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJXLQOIXQZPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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